This compound is classified under eicosanoids, a group of bioactive lipids derived from arachidonic acid. It is synthesized through specific enzymatic pathways involving cyclooxygenase enzymes that convert arachidonic acid into various prostaglandins. The synthesis and characterization of such compounds are critical in biomedical research, particularly in studies related to inflammation and cardiovascular health .
The synthesis of 13,14-dihydro-15-keto Prostaglandin E1-d4 typically involves the reduction of Prostaglandin E1 followed by selective deuteration. The methods can include:
One common approach involves the use of mass spectrometry techniques to monitor the reaction progress and confirm the incorporation of deuterium at desired positions .
The molecular formula for 13,14-dihydro-15-keto Prostaglandin E1-d4 is . The structure features a cyclopentane ring with various functional groups including hydroxyl and keto groups. The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart.
The primary chemical reactions involving 13,14-dihydro-15-keto Prostaglandin E1-d4 include:
These reactions are often studied using liquid chromatography coupled with mass spectrometry (LC-MS) to track metabolic pathways and quantify concentrations in biological samples .
The mechanism of action for 13,14-dihydro-15-keto Prostaglandin E1-d4 involves its role as a signaling molecule in various physiological processes. Although it has reduced biological activity compared to Prostaglandin E1, it still exhibits some inhibitory effects on platelet aggregation. The compound acts by binding to specific receptors on platelets, leading to decreased aggregation in response to stimuli such as adenosine diphosphate (ADP) .
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for quantifying this compound in biological samples due to its sensitivity and specificity .
13,14-dihydro-15-keto Prostaglandin E1-d4 is primarily used in scientific research for:
This compound's role in research enhances our understanding of eicosanoid biology and their implications in health and disease .
The formation of 13,14-dihydro-15-keto Prostaglandin E1 (13,14-DH-15-keto PGE1) from Prostaglandin E1 occurs through a sequential two-step enzymatic cascade. Initially, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the C15 hydroxyl group of Prostaglandin E1 to yield 15-keto Prostaglandin E1. This intermediate undergoes subsequent reduction of the Δ13 double bond via 15-oxo-prostaglandin Δ13 reductase (also termed prostaglandin reductase 1 or PTGR1), producing the saturated 13,14-dihydro derivative [1] [6]. This pathway represents a primary inactivation route for Prostaglandin E1, diminishing its affinity for cognate receptors and enhancing urinary excretion potential.
The deuterated analog, 13,14-dihydro-15-keto Prostaglandin E1-d4, incorporates four deuterium atoms at specific positions. Mass spectrometry analyses confirm that deuterium labeling occurs at the C13 and C14 positions, arising from the action of NADPH-dependent reductases during the metabolic reduction step. The incorporation of deuterium alters the molecular mass (358.51 g/mol vs. 354.48 g/mol for the non-deuterated form) without significantly perturbing the substrate-enzyme binding kinetics, as validated by comparative kinetic studies [1] [8].
Table 1: Enzymatic Conversion Steps for Prostaglandin E1 and Its Deuterated Metabolite
| Substrate | Enzyme 1: 15-PGDH | Intermediate | Enzyme 2: PTGR1 | Final Metabolite |
|---|---|---|---|---|
| Prostaglandin E1 | Oxidation (C15-OH → C=O) | 15-keto Prostaglandin E1 | Reduction (Δ13 → single bond) | 13,14-DH-15-keto Prostaglandin E1 |
| Prostaglandin E1-d4 | Identical oxidation | 15-keto Prostaglandin E1-d4 | Deuterium incorporation at C13/C14 | 13,14-DH-15-keto Prostaglandin E1-d4 |
15-Oxo-prostaglandin Δ13 reductase (PTGR1, PTGR2, or PTGR3) belongs to the medium-chain dehydrogenase/reductase superfamily and utilizes NADPH as a cofactor. Structural analyses reveal that NADPH binding induces a conformational shift in a conserved "LID" motif within the enzyme, creating a hydrophobic cleft that accommodates the 15-keto prostaglandin substrate. Critical tyrosine residues (e.g., Tyr64 and Tyr259 in PTGR2) facilitate proton transfer during the stereospecific reduction of the Δ13 double bond [5] [6]. This reaction generates 13,14-dihydro-15-keto Prostaglandin E1, characterized by significantly reduced biological activity compared to its precursor.
In metabolic regulation, PTGR enzymes exert control over peroxisome proliferator-activated receptor gamma (PPARγ) signaling. The substrate 15-keto Prostaglandin E2 (a structural analog of 15-keto Prostaglandin E1) acts as an endogenous PPARγ ligand, promoting adipocyte differentiation. By converting this ligand into 13,14-dihydro-15-keto Prostaglandin E2, PTGR enzymes terminate PPARγ activation. Studies in 3T3-L1 adipocytes demonstrate that PTGR3 overexpression suppresses adipogenesis, while its knockdown accelerates lipid accumulation, confirming its role as a negative regulator of PPARγ [6] [10].
Deuterium incorporation at the C13 and C14 positions of prostaglandin metabolites introduces subtle but measurable kinetic differences in enzymatic processing. Primary kinetic isotope effects arise when bond cleavage (e.g., C–H vs. C–D) is the rate-limiting step in catalysis. For 15-oxo-prostaglandin Δ13 reductase, the reduction of the Δ13 double bond involves the addition of a hydride (from NADPH) and a proton (from solvent). Deuterium substitution at reaction centers may slow this step due to the higher bond dissociation energy of C–D versus C–H bonds [4] [7].
Table 2: Kinetic Parameters of Deuterated vs. Non-Deuterated Metabolites
| Parameter | 13,14-DH-15-keto Prostaglandin E1 | 13,14-DH-15-keto Prostaglandin E1-d4 | Significance |
|---|---|---|---|
| Molecular Weight | 354.48 g/mol | 358.51 g/mol | Mass shift detectable via LC-MS |
| IC50 (Platelet Aggregation) | 14.8 μg/mL (ADP-induced) [1] | Comparable biological activity | Deuterium does not alter function |
| Metabolic Half-life | Subject to rapid dehydration [9] | Enhanced stability against degradation | Deuterium stabilizes C-H bonds |
| Enzymatic Reduction Rate | Vmax = 100% (reference) | Vmax ≈ 85-90% of reference [4] | Mild kinetic isotope effect |
Deuterated metabolites exhibit enhanced chemical stability under physiological conditions. Non-deuterated 13,14-dihydro-15-keto Prostaglandin E1 undergoes pH-dependent dehydration, forming reactive cyclized products (e.g., 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo Prostaglandin E1) or electrophilic α,β-unsaturated ketones that adduct to serum albumin [9]. Deuterium incorporation at C13/C14 mitigates dehydration rates by strengthening carbon-deuterium bonds, thereby reducing non-enzymatic degradation pathways. This property makes deuterated analogs superior internal standards in mass spectrometry-based assays, as they closely mimic endogenous analytes while resisting artifactual degradation during sample preparation [8].
In tracer studies, 13,14-dihydro-15-keto Prostaglandin E1-d4 enables precise quantification of prostaglandin flux in vivo. When co-administered with non-deuterated Prostaglandin E1, the deuterated metabolite provides a recovery correction factor during solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. This application is critical in biomarker discovery pipelines, such as profiling urinary tetranor-prostaglandin E metabolite (tetranor PGEM) in diabetic nephropathy studies [8].
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